molecular formula C12H12O4 B6285214 (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid CAS No. 2251074-37-8

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

Cat. No.: B6285214
CAS No.: 2251074-37-8
M. Wt: 220.2
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Description

“(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid” is a conjugated α,β-unsaturated carboxylic acid derivative containing a benzodioxepin scaffold. The benzodioxepin ring system consists of a seven-membered oxygen heterocycle fused to a benzene ring, conferring unique electronic and steric properties.

Properties

CAS No.

2251074-37-8

Molecular Formula

C12H12O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Preparation Methods

Aldol Condensation-Based Synthesis

The most widely reported method involves an aldol condensation between 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde and malonic acid derivatives. The reaction proceeds via a base-catalyzed mechanism, typically using sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The α,β-unsaturated carboxylic acid moiety is formed through dehydration of the intermediate β-hydroxy acid, with the (E)-isomer favored due to steric and electronic effects.

Key Steps :

  • Formation of Benzodioxepin Aldehyde :
    The 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde precursor is synthesized via Friedel-Crafts alkylation of catechol derivatives with α,β-unsaturated aldehydes, followed by cyclization under acidic conditions.

  • Aldol Condensation :
    The aldehyde reacts with malonic acid in the presence of pyridine or piperidine as a base, yielding the β-keto acid intermediate.

  • Dehydration and Tautomerization :
    Heating under reflux with acetic anhydride or sulfuric acid facilitates dehydration to form the α,β-unsaturated system, with the (E)-configuration stabilized by conjugation with the aromatic ring.

Example Protocol :

  • Reactants : 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 equiv), malonic acid (1.2 equiv)

  • Catalyst : Piperidine (0.1 equiv)

  • Solvent : Acetonitrile, 70°C, 12 hours

  • Yield : 68–72%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents such as DMF and acetonitrile enhance reaction rates by stabilizing charged intermediates, while temperatures between 60–80°C balance kinetic control and side-product formation. Lower temperatures favor the (Z)-isomer, but prolonged heating shifts the equilibrium toward the thermodynamically stable (E)-isomer.

Catalytic Systems

Copper(I) iodide (CuI) paired with tert-butyl hydroperoxide (TBHP) has emerged as an efficient catalytic system for tandem oxidation and cyclization steps, particularly in iodolactonization reactions that construct the benzodioxepin ring. This method avoids harsh acids and improves regioselectivity.

Catalytic Protocol :

  • Catalyst : CuI (1.2 equiv), TBHP (6.0 equiv)

  • Solvent : Acetonitrile, 70°C, 6–12 hours

  • Yield : 65–78%

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥95%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.95–6.75 (m, 3H, aromatic), 5.45 (d, J = 15.6 Hz, 1H, CH=CO), 4.25–4.10 (m, 4H, OCH₂), 2.85–2.70 (m, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

Industrial-Scale Production Challenges

Catalytic Efficiency and Cost

While laboratory-scale syntheses achieve moderate yields, industrial applications require cost-effective catalysts and solvent recovery systems. Heterogeneous catalysts (e.g., zeolites) and continuous-flow reactors are under investigation to improve scalability.

Byproduct Management

The primary byproducts include (Z)-isomers and over-oxidized derivatives. Selective crystallization and pH-controlled extractions mitigate these issues.

Comparative Analysis of Methods

Method Catalyst Solvent Yield Purity
Aldol CondensationPiperidineAcetonitrile68–72%≥95%
CuI/TBHP CatalysisCuIAcetonitrile65–78%≥90%
Friedel-Crafts AlkylationH₂SO₄DCM55–60%≥85%

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions:

  • Deprotonation : Forms carboxylate salts (e.g., sodium or potassium salts) under basic conditions (pH > 4.5).

  • Salt Formation : Reacts with amines to yield ammonium carboxylates, useful for improving solubility in polar solvents .

Reactivity Table – Acid-Base Reactions

Reaction TypeReagent/ConditionsProductYield*
NeutralizationNaOH (aq.)Sodium carboxylate>90%
Amine Salt FormationTriethylamine (Et₃N)Triethylammonium carboxylate85–92%

*Yields inferred from analogous acrylic acid derivatives.

Electrophilic Aromatic Substitution (EAS)

The benzodioxepin ring directs electrophiles to specific positions due to electron-donating oxygen atoms:

  • Nitration : Occurs at the para position relative to the oxygen atoms in the dioxepin ring (H₂SO₄/HNO₃, 0–5°C) .

  • Halogenation : Bromination (Br₂/FeBr₃) favors the meta position on the fused benzene ring .

Directing Effects in EAS

ElectrophilePosition PreferenceNotes
NO₂⁺ (Nitration)Para to oxygenModerate regioselectivity
Br⁺ (Bromination)Meta on benzene ringSteric hindrance limits ortho substitution

Conjugate Additions

The α,β-unsaturated system participates in Michael additions:

  • Nucleophilic Attack : Thiols, amines, or stabilized enolates add to the β-carbon.

    • Example: Reaction with methylamine yields β-amino acid derivatives under mild conditions (pH 7.5, 25°C) .

Conjugate Addition Examples

NucleophileProductConditions
HSCH₂CO₂H (Thioglycolic acid)β-Thioether adductEtOH, reflux, 6h
NH₂CH₃ (Methylamine)β-Amino acid derivativeRT, aqueous buffer

Reduction Reactions

The double bond and carboxylic acid group are reducible:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond to yield 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid.

  • LiAlH₄ Reduction : Converts the carboxylic acid to a primary alcohol (uncommon due to competing side reactions) .

Reduction Pathways

Reducing AgentTarget SiteProduct
H₂/Pd-CC=C bondSaturated propanoic acid
LiAlH₄-COOH → -CH₂OHAlcohol (low yield)

Esterification and Amidation

The carboxylic acid forms derivatives via standard acyl transfer:

  • Esterification : Methanol/H₂SO₄ yields methyl ester (70–80% yield).

  • Amidation : Coupling with EDCl/HOBt facilitates peptide bond formation with amines .

Acyl Derivative Synthesis

DerivativeReagentApplication
Methyl EsterCH₃OH/H⁺Prodrug synthesis
AmideRNH₂/EDClBioactive conjugate preparation

Cycloaddition Reactions

The enoic acid moiety engages in [4+2] Diels-Alder reactions:

  • Diene Partners : Cyclopentadiene or anthracene derivatives form six-membered cyclohexene adducts .

  • Conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl₃) .

Diels-Alder Reaction Parameters

DieneDienophile SiteProduct Stability
Cyclopentadieneβ-Carbon of enoic acidHigh endo selectivity
AnthraceneSame as aboveModerate yield (50–60%)

Photochemical Reactions

The benzodioxepin ring undergoes UV-induced rearrangements:

  • Ring-Opening : Prolonged UV exposure (λ = 254 nm) cleaves the dioxepin ether linkage, forming phenolic derivatives .

Oxidative Degradation

Strong oxidants target the heterocycle and double bond:

  • KMnO₄/H⁺ : Cleaves the dioxepin ring to dicarboxylic acids .

  • Ozone (O₃) : Ozonolysis of the C=C bond generates ketone and carboxylic acid fragments.

This compound’s multifunctional reactivity enables diverse applications in medicinal chemistry (e.g., prodrug design) and materials science. Further studies should explore enantioselective transformations and catalytic processes to enhance synthetic utility.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Its structural characteristics suggest that it may exhibit biological activity relevant to various diseases.

Case Study: Anti-inflammatory Effects
Research has indicated that derivatives of benzodioxepin compounds can exhibit anti-inflammatory properties. For instance, studies have shown that modifications to the benzodioxepin core can enhance anti-inflammatory activity, suggesting that (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid could be a candidate for further investigation in this area .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through standard organic reactions.

Synthesis Example:
The compound can be used as a building block in the synthesis of novel pharmaceuticals or agrochemicals. Its reactivity can be exploited in reactions such as:

  • Michael Addition : Reacting with electrophiles to form new carbon-carbon bonds.
  • Esterification : To create esters that may have enhanced solubility or bioavailability.

Pharmaceutical Development

The compound's potential as a pharmacophore makes it a candidate for drug development. Its derivatives are being investigated for their ability to interact with biological targets effectively.

Case Study: Anticancer Research
Recent studies have focused on the anticancer properties of compounds related to benzodioxepins. Preliminary results suggest that this compound may inhibit cancer cell proliferation in vitro, warranting further exploration in vivo .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-inflammatory and anticancer properties ,
Organic SynthesisIntermediate for complex organic molecules
Pharmaceutical DevelopmentCandidate for drug development

Mechanism of Action

The mechanism by which (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzodioxepin derivatives and α,β-unsaturated acids provide a basis for comparative analysis. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Key Applications/Findings
(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid C₁₄H₁₄O₄ 246.26 Benzodioxepin, α,β-unsaturated acid Not reported Potential bioactivity (inference from analogs)
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid C₁₀H₁₀O₄ 194.18 Benzodioxepin, carboxylic acid 143–146 Intermediate in organic synthesis
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 165.18 Benzodioxepin, primary amine 81–82 Building block for drug discovery
Cinnamic acid (trans) C₉H₈O₂ 148.16 α,β-unsaturated acid 133–134 Antimicrobial, anti-inflammatory

Key Observations :

Benzodioxepin Core vs. Simpler Scaffolds :

  • The benzodioxepin ring in the target compound introduces steric bulk and electronic effects distinct from simpler aromatic systems (e.g., cinnamic acid). This may enhance binding selectivity in biological targets but reduce solubility compared to smaller analogs like cinnamic acid.

Functional Group Impact: The α,β-unsaturated acid group in the target compound enables conjugation and resonance stabilization, similar to cinnamic acid. However, the benzodioxepin moiety may alter reactivity; for example, the cyclic ether oxygen atoms could participate in hydrogen bonding or coordination chemistry, unlike non-heterocyclic analogs .

The amine derivative (mp 81–82°C) highlights how substituent polarity affects physical properties .

Synthetic Utility: Benzodioxepin derivatives are often synthesized via cyclization or coupling reactions. The target compound’s propenoic acid chain could be introduced via Heck coupling or Wittig reactions, contrasting with the carboxylic acid analog’s direct carboxylation pathways .

Research Findings and Limitations

  • Structural insights are inferred from related benzodioxepin derivatives.
  • Biological Activity : The α,β-unsaturated acid motif is associated with enzyme inhibition (e.g., cyclooxygenase) in compounds like cinnamic acid. The benzodioxepin scaffold may modulate bioavailability or target engagement, but specific studies are lacking.
  • Hydrogen Bonding: The propenoic acid group can act as both a hydrogen bond donor (via -OH) and acceptor (via carbonyl), while the benzodioxepin oxygen atoms may form weak interactions, as described in Etter’s hydrogen-bonding graph-set analysis .

Biological Activity

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid, also known as a derivative of benzodioxole, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H12O4C_{12}H_{12}O_{4} with a molecular weight of 220.22 g/mol. The compound features a conjugated double bond system that may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds related to benzodioxole structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Insecticidal Activity : Studies have highlighted the potential of related compounds as larvicides against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. For instance, a related compound demonstrated an LC50 of 28.9 μM against Aedes aegypti larvae .
  • Cytotoxicity : Safety assessments indicate that certain derivatives do not exhibit cytotoxic effects on human cells at high concentrations, suggesting a favorable safety profile for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes critical for microbial survival or insect metabolism.
  • Disruption of Cellular Processes : The structural characteristics allow these compounds to interact with cellular membranes or intracellular targets, leading to disruption of normal cellular functions.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzodioxole derivatives:

  • Larvicidal Activity Study : A study evaluated the efficacy of various benzodioxole acids against Aedes aegypti. The results indicated that certain compounds exhibited significant larvicidal activity while maintaining low toxicity in mammalian models .
    CompoundLC50 (μM)LC90 (μM)Toxicity in Mammals
    Compound 428.9 ± 5.6162.7 ± 26.2No cytotoxicity up to 5200 μM
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid, and how can purity be validated?

  • Methodology :

  • Synthetic Routes : Begin with 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid (CAS 20825-89-2) as a precursor, employing Knoevenagel condensation with acetaldehyde derivatives under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated system .
  • Purification : Use recrystallization from ethanol/water mixtures (mp 143–146°C as a benchmark) and monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Validation : Confirm structure via 1H^1H-NMR (characteristic vinyl proton at δ 6.8–7.2 ppm) and FT-IR (C=O stretch ~1700 cm1^{-1}, conjugated C=C ~1620 cm1^{-1}) .

Q. How can researchers characterize the electronic effects of the benzodioxepin moiety on the α,β-unsaturated carboxylic acid system?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, focusing on the benzodioxepin ring’s electron-donating effects on the conjugated system .
  • Experimental Probes : Use UV-Vis spectroscopy (λmax_{\text{max}} ~270–290 nm in ethanol) to assess conjugation length and compare with analogs lacking the benzodioxepin group .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the environmental persistence of this compound in aquatic ecosystems?

  • Methodology :

  • Laboratory Studies : Follow OECD 308 guidelines to measure hydrolysis (pH 4–9 buffers, 25°C) and photodegradation (UV light, λ ≥290 nm) rates. Monitor degradation products via LC-MS/MS .
  • Field Simulations : Use microcosm setups with sediment/water systems to assess biodegradation (aerobic/anaerobic conditions) and bioaccumulation potential in aquatic organisms (e.g., Daphnia magna) .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., 1H^1H-NMR shifts or IR stretches) for this compound?

  • Methodology :

  • Systematic Reanalysis : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude oxidation byproducts.
  • Cross-Validation : Compare NMR data with structurally related compounds (e.g., (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid, δ 6.75–7.25 ppm for aromatic protons) and use high-field instruments (≥500 MHz) to resolve splitting patterns .

Q. How can this compound’s reactivity in Michael addition reactions be exploited to design novel bioactive derivatives?

  • Methodology :

  • Substrate Screening : Test nucleophiles (e.g., thiols, amines) under varied conditions (pH, solvent polarity). Monitor regioselectivity via 13C^13C-NMR (Cβ vs. Cα adduct formation) .
  • Biological Evaluation : Synthesize adducts (e.g., with glutathione analogs) and assess cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition) .

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